

Lactitol Monohydrate as a non-absorbable disaccharide in animal models

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Compound of Interest

Compound Name: Lactitol Monohydrate

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This technical guide provides a comprehensive overview of the use of **lactitol monohydrate**, a non-absorbable disaccharide, in various animal models. It details the experimental protocols, summarizes quantitative data, and visualizes the key mechanisms of action, offering valuable insights for researchers in pharmacology, gastroenterology, and neurology.

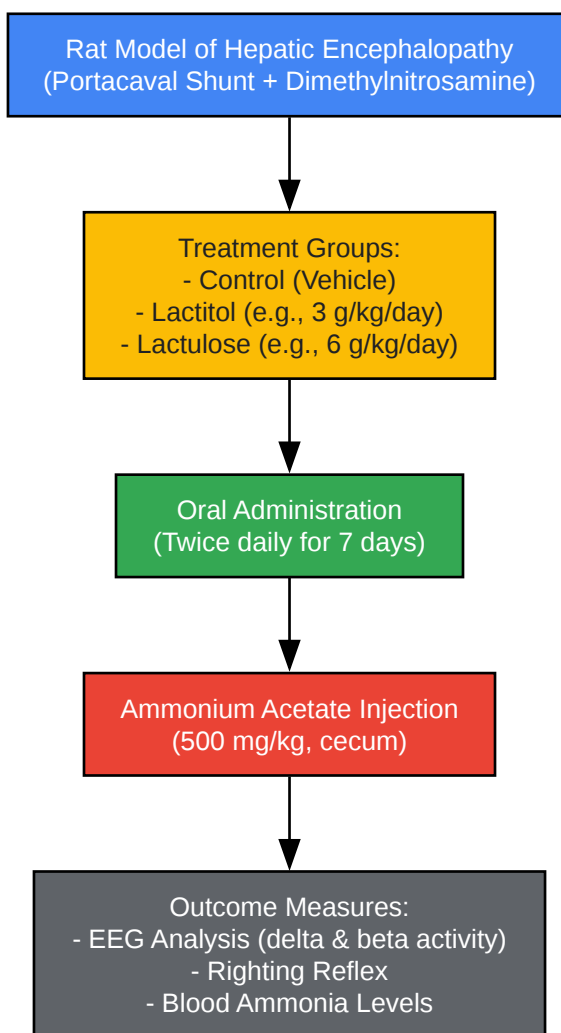
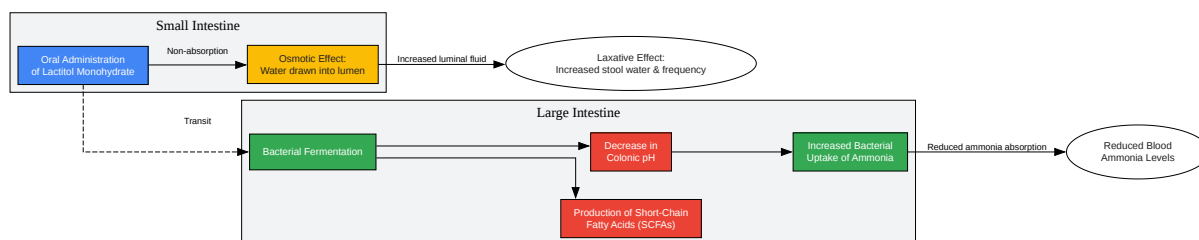
Core Concepts and Mechanism of Action

Lactitol is a sugar alcohol derived from lactose.^{[1][2]} As a non-absorbable disaccharide, it is not hydrolyzed or absorbed in the small intestine.^[1] Its primary mechanisms of action in animal models are twofold:

- **Osmotic Laxative Effect:** In the small intestine, lactitol exerts an osmotic effect, drawing water into the intestinal lumen. This increases the volume of intestinal contents, softens the stool, and stimulates peristalsis, leading to a laxative effect.^{[3][4]}
- **Gut Microbiota-Mediated Effects:** Upon reaching the large intestine, lactitol is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, along with gases. This fermentation process leads to a decrease in colonic pH. The production of SCFAs and the acidification of the colon are crucial for its therapeutic effects, particularly in models of hepatic encephalopathy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying lactitol in animal models.



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